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Compound of Interest

Compound Name: 2-Cyclopentyloxy-benzaldehyde

Cat. No.: B136491

An In-depth Technical Guide to 2-
Cyclopentyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
characteristics of 2-Cyclopentyloxy-benzaldehyde, a significant intermediate in organic
synthesis with potential applications in medicinal chemistry. This document details its
properties, synthesis, and spectral analyses, and explores its potential biological activities.

Chemical and Physical Properties

2-Cyclopentyloxy-benzaldehyde is an aromatic aldehyde distinguished by a cyclopentyloxy
substituent at the ortho position of the benzaldehyde ring. Its chemical structure suggests a
moderate polarity. While comprehensive experimental data is not readily available in public
literature, its properties can be inferred from related compounds and supplier information.

Table 1: Physical and Chemical Properties of 2-Cyclopentyloxy-benzaldehyde

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b136491?utm_src=pdf-interest
https://www.benchchem.com/product/b136491?utm_src=pdf-body
https://www.benchchem.com/product/b136491?utm_src=pdf-body
https://www.benchchem.com/product/b136491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 145742-38-7 [1]12]
Molecular Formula C12H1402 [1][2]
Molecular Weight 190.24 g/mol [11[2]
Physical Form Liquid

Predicted XlogP 3.0 [3]
Storage Temperature -20°C

Synthesis and Purification

The primary route for the synthesis of 2-Cyclopentyloxy-benzaldehyde is the Williamson
ether synthesis, a versatile and widely used method for preparing ethers. This reaction involves
the nucleophilic substitution of a halide by an alkoxide.

General Experimental Protocol: Williamson Ether
Synthesis

This protocol is based on established procedures for the synthesis of similar alkoxy-
benzaldehydes and provides a framework for the preparation of 2-Cyclopentyloxy-
benzaldehyde.[4][5]

Reaction Scheme:
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A generalized Williamson ether synthesis for 2-Cyclopentyloxy-benzaldehyde.

Materials:

o Salicylaldehyde (2-hydroxybenzaldehyde)

e Cyclopentyl bromide (or other suitable cyclopentyl halide)

e Anhydrous potassium carbonate (K=2COs) or another suitable base

¢ Anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent
o Diethyl ether

» Deionized water

» Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:
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e To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent) and anhydrous potassium
carbonate (1.5-2.0 equivalents).

e Add anhydrous DMF and stir the mixture at room temperature for approximately 15 minutes
to form the phenoxide.

e Slowly add cyclopentyl bromide (1.1-1.2 equivalents) to the reaction mixture.

e Heat the mixture to a temperature between 60-80°C and maintain with stirring for 12-24
hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

o After the reaction is complete, cool the mixture to room temperature and pour it into cold
water.

o Extract the aqueous layer with diethyl ether.
o Combine the organic layers and wash with water and then brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a
gradient of ethyl acetate in hexanes as the eluent.

Spectral Characteristics

The structure of 2-Cyclopentyloxy-benzaldehyde can be confirmed by various spectroscopic
methods. The following are predicted and expected spectral data based on the analysis of
benzaldehyde and its derivatives.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton,
the aromatic protons, and the protons of the cyclopentyl group.

Table 2: Predicted *H NMR Chemical Shifts for 2-Cyclopentyloxy-benzaldehyde
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Predicted Chemical Shift

Protons Multiplicity
(6, ppm)

Aldehyde (-CHO) ~10.3 Singlet

Aromatic (Ar-H) 6.9-7.8 Multiplets

Cyclopentyloxy (-OCH-) ~4.8 Multiplet

Cyclopentyloxy (-CH2-) 16-2.0 Multiplets

3C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for the carbonyl carbon, the aromatic carbons,

and the carbons of the cyclopentyloxy group.

Table 3: Predicted 13C NMR Chemical Shifts for 2-Cyclopentyloxy-benzaldehyde

Carbon Predicted Chemical Shift (6, ppm)
Carbonyl (C=0) ~190

Aromatic (C-O) ~160

Aromatic (C-H, C-C) 115-135

Cyclopentyloxy (-OCH-) ~80

Cyclopentyloxy (-CH2-) 24 - 33

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and ether

functional groups.

Table 4: Expected IR Absorption Bands for 2-Cyclopentyloxy-benzaldehyde
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Functional Group Wavenumber (cm~—?) Intensity

C=0 (aldehyde) 1690 - 1715 Strong

C-H (aldehyde) 2720 - 2820 Medium, two bands
C-O (ether) 1200 - 1250 Strong

C-H (aromatic) 3000 - 3100 Medium

C=C (aromaitic) 1450 - 1600 Medium

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation
patterns for an aromatic aldehyde with an ether linkage.

Table 5: Expected m/z Fragments for 2-Cyclopentyloxy-benzaldehyde

Fragment m/z
[M]* 190
[M-H]* 189
[M-CHOJ* 161
CeHsO]* 93

[ ]

[CsHo]* 69

Reactivity and Chemical Characteristics

o Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic
acid.

e Reduction: The aldehyde can be reduced to the corresponding primary alcohol.

» Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic
addition reactions.
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 Stability: The compound should be stored under an inert atmosphere and at low
temperatures to prevent oxidation. It is classified as an irritant and appropriate safety
precautions should be taken during handling.

Potential Biological Activity

While specific studies on 2-Cyclopentyloxy-benzaldehyde are limited, benzaldehyde and its
derivatives have been reported to possess a range of biological activities, including anti-
inflammatory properties.[6] The anti-inflammatory effects of some benzaldehydes are attributed
to their ability to modulate key signaling pathways involved in the inflammatory response, such
as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB)
pathways.[7][8]

Putative Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which a benzaldehyde derivative might
exert its anti-inflammatory effects by inhibiting the MAPK and NF-kB signaling pathways,
leading to a reduction in the production of pro-inflammatory mediators.
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Putative inhibition of MAPK and NF-kB pathways by 2-Cyclopentyloxy-benzaldehyde.
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Conclusion

2-Cyclopentyloxy-benzaldehyde is a valuable chemical intermediate with predictable physical
and chemical properties based on its structure. The provided synthesis and purification
protocols offer a reliable method for its preparation. While further experimental validation of its
physical properties and a more in-depth investigation into its biological activities are warranted,
this guide serves as a foundational resource for researchers and scientists working with this
compound. Its potential as a modulator of inflammatory pathways suggests it may be a
promising scaffold for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbt.com [scbt.com]

e 2. biosynth.com [biosynth.com]

e 3. PubChemlLite - 2-(cyclopentyloxy)benzaldehyde (C12H1402) [pubchemlite.lcsb.uni.lu]
e 4. benchchem.com [benchchem.com]

e 5. benchchem.com [benchchem.com]

e 6. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]

e 7. Anew benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-
inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. Regulation of NF-kB-induced inflammatory signaling by lipid peroxidation-derived
aldehydes - PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [physical and chemical characteristics of 2-
Cyclopentyloxy-benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136491#physical-and-chemical-characteristics-of-2-
cyclopentyloxy-benzaldehyde]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b136491?utm_src=pdf-body
https://www.benchchem.com/product/b136491?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-cyclopentyloxy-benzaldehyde-145742-38-7
https://www.biosynth.com/p/VFA74238/145742-38-7-2-cyclopentyloxy-benzaldehyde
https://pubchemlite.lcsb.uni.lu/e/compound/3152723
https://www.benchchem.com/pdf/Application_Note_and_Protocol_for_the_Synthesis_of_2_Ethoxybenzaldehyde_Derivatives.pdf
https://www.benchchem.com/pdf/Synthesis_of_2_Decyloxy_benzaldehyde_A_Comprehensive_Technical_Guide.pdf
https://cymitquimica.com/cas/164520-98-3/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8913922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8913922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8913922/
https://pubmed.ncbi.nlm.nih.gov/23710287/
https://pubmed.ncbi.nlm.nih.gov/23710287/
https://www.benchchem.com/product/b136491#physical-and-chemical-characteristics-of-2-cyclopentyloxy-benzaldehyde
https://www.benchchem.com/product/b136491#physical-and-chemical-characteristics-of-2-cyclopentyloxy-benzaldehyde
https://www.benchchem.com/product/b136491#physical-and-chemical-characteristics-of-2-cyclopentyloxy-benzaldehyde
https://www.benchchem.com/product/b136491#physical-and-chemical-characteristics-of-2-cyclopentyloxy-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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